![molecular formula C6H11FO3S B2497639 Oxan-2-ylmethanesulfonyl fluoride CAS No. 1934981-28-8](/img/structure/B2497639.png)
Oxan-2-ylmethanesulfonyl fluoride
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Overview
Description
Synthesis Analysis
Fluorosulfonyl radicals have emerged as a concise and efficient approach for producing sulfonyl fluorides . Direct fluorosulfonylation with fluorosulfonyl radicals has been compared with current methods, and it has been found to be a more efficient approach . The synthesis of fluorides has attracted attention from biologists and chemists due to the new functions and better performance that the introduction of fluorine atoms into organic compound molecules can provide .Chemical Reactions Analysis
Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . They have received considerable attention and continuous interest from the communities of synthetic chemistry and medicinal chemistry . The reactivity of sulfonyl fluorides has been leveraged by converting reversible ligands for several enzymes into irreversible covalent inhibitors .Scientific Research Applications
Magneto-Optical Crystals
Oxan-2-ylmethanesulfonyl fluoride can be used in the development of fluoride magneto-optical crystals . These crystals, such as CeF3, KTb3F10, and LiTbF4, exhibit advantages of wide transmittance range, high optical homogeneity, smaller thermal lensing, and weaker thermal induced depolarization effect . They are promising candidates for Faraday isolators in high-power solid-state lasers .
Water Treatment
Another application of Oxan-2-ylmethanesulfonyl fluoride is in water treatment . A research team led by Prof. Kong Lingtao from the Hefei Institutes of Physical Science of the Chinese Academy of Sciences has developed an innovative material for the efficient removal of fluoride ions from water . This newly-developed material, a La-Mg LDH/Ti3C2TX adsorption membrane, utilizes the nano confinement effect to enhance its performance .
Organic Synthesis
Oxan-2-ylmethanesulfonyl fluoride has found widespread applications in organic synthesis , chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .
Safety and Hazards
properties
IUPAC Name |
oxan-2-ylmethanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO3S/c7-11(8,9)5-6-3-1-2-4-10-6/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFMJEMGBYHGEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxan-2-ylmethanesulfonyl fluoride |
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